![molecular formula C10H10Cl2O3 B2886587 Ethyl 2-(3,4-dichlorophenoxy)acetate CAS No. 62855-72-5](/img/structure/B2886587.png)
Ethyl 2-(3,4-dichlorophenoxy)acetate
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Overview
Description
Ethyl 2-(3,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C10H10Cl2O3 . It is structurally relevant to PPO herbicides .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3,4-dichlorophenoxy)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2COO) which is further connected to a dichlorophenoxy group (C6H3Cl2O) .Scientific Research Applications
Photocatalytic Degradation
“Ethyl 2-(3,4-dichlorophenoxy)acetate” can be degraded using CeO2–Bi2O3 mixed metal oxide as a photocatalyst under visible light irradiation. This process is highly efficient for the degradation of toxic effluents, exhibiting 91% degradation in 780 min for the tested 2,4-D herbicide .
Mechanism of Action
Target of Action
Ethyl 2-(3,4-dichlorophenoxy)acetate is a synthetic auxin . Auxins are a class of plant hormones that are essential for plant body development. They regulate cell division, elongation, and differentiation. The primary targets of this compound are the auxin receptors found in plant cells .
Mode of Action
This compound mimics the action of natural auxins . It binds to the auxin receptors in plant cells, triggering a series of events that lead to uncontrolled cell growth . This uncontrolled growth eventually leads to the death of susceptible plants .
Biochemical Pathways
The biochemical pathway affected by this compound is the auxin signaling pathway . When the compound binds to the auxin receptors, it disrupts the normal functioning of this pathway, leading to uncontrolled cell growth . The downstream effects include changes in gene expression, disruption of normal plant development, and eventually plant death .
Pharmacokinetics
As a synthetic auxin, it is likely to be absorbed through the leaves and distributed throughout the plant via the plant’s vascular system . Its impact on bioavailability would depend on factors such as the plant species, the concentration of the compound, and environmental conditions.
Result of Action
The result of the action of Ethyl 2-(3,4-dichlorophenoxy)acetate is the death of susceptible plants . The uncontrolled cell growth caused by the disruption of the auxin signaling pathway leads to abnormalities in plant development and eventually plant death .
properties
IUPAC Name |
ethyl 2-(3,4-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVDLYCGMXZLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,4-dichlorophenoxy)acetate |
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